

biological activity of 5-fluoro-7-azaindole derivatives

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Compound of Interest

Compound Name: 5-fluoro-1*H*-pyrrolo[2,3-*b*]pyridine-3-carboxylic acid

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An In-Depth Technical Guide to the Biological Activity of 5-Fluoro-7-Azaindole Derivatives

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems and enabling favorable modulation of physicochemical and pharmacokinetic properties.^{[1][2][3]} The strategic introduction of a fluorine atom at the C-5 position further enhances metabolic stability and binding affinity, making 5-fluoro-7-azaindole a cornerstone for developing potent and selective therapeutic agents.^[4] This technical guide provides a comprehensive overview of the diverse biological activities of 5-fluoro-7-azaindole derivatives, with a focus on their applications in oncology, anti-inflammatory, and antiviral research. We will explore key mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed experimental protocols for synthesis and evaluation, aimed at researchers, scientists, and drug development professionals.

The 7-Azaindole Scaffold: A Privileged Core in Drug Discovery

Azaindoles, which fuse a pyridine and a pyrrole ring, have emerged as critical building blocks in modern drug discovery.^[2] The 7-azaindole isomer, in particular, offers a unique arrangement for molecular interactions. Its pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.^[5] This dual functionality allows it to form

robust interactions with the hinge region of many protein kinases, making it a highly effective scaffold for kinase inhibitor design.[5][6]

The incorporation of a fluorine atom at the 5-position (5-fluoro-7-azaindole) is a common medicinal chemistry strategy to improve a compound's profile.[4] Fluorine's high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and block sites of metabolism, often leading to increased potency and improved pharmacokinetic properties like bioavailability.[4][6][7]

Anticancer Activity: Targeting Key Oncogenic Pathways

5-Fluoro-7-azaindole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases and other crucial enzymes involved in cancer cell proliferation and survival.[8][9][10]

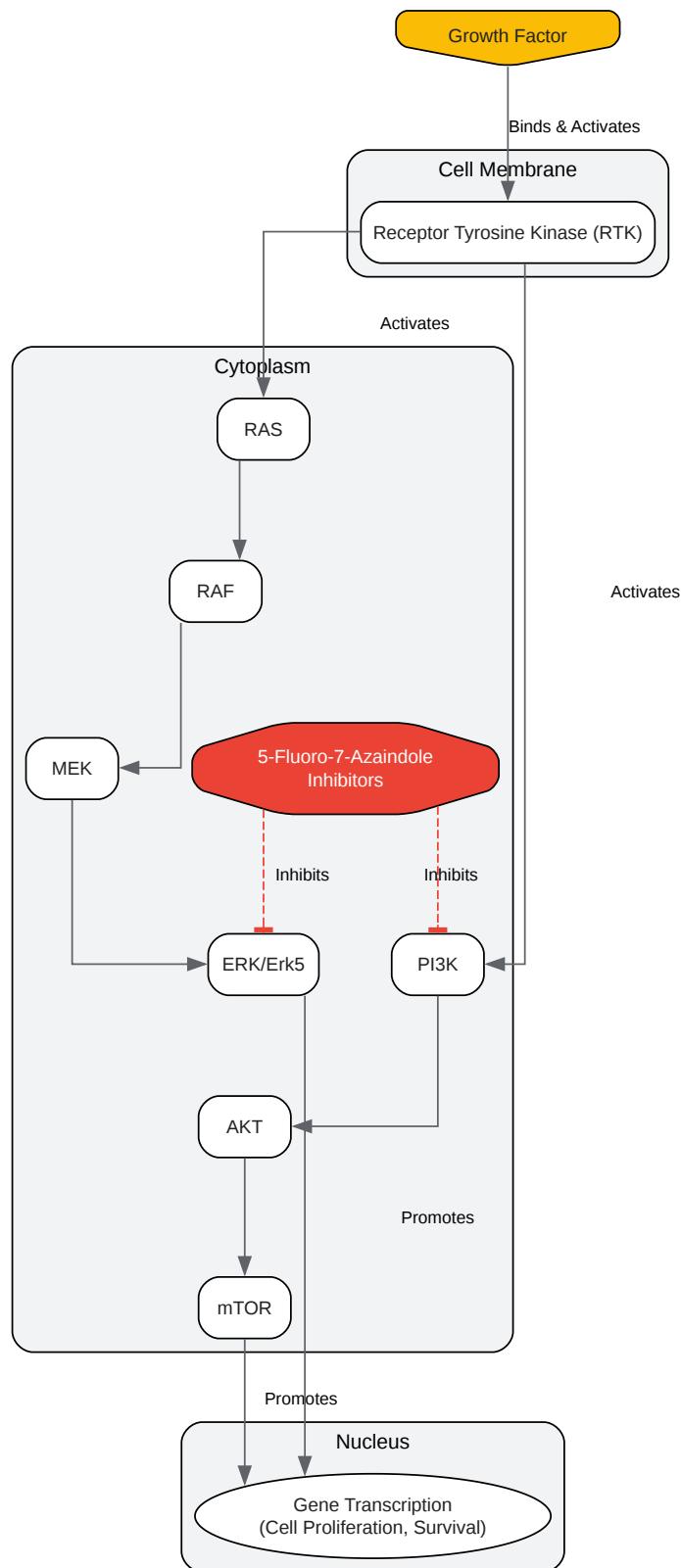
Protein Kinase Inhibition

Kinases are a major class of oncology targets, and this scaffold has proven highly versatile in developing potent inhibitors.[1][2]

- Cell Division Cycle 7 (Cdc7) Kinase: Cdc7 is a serine/threonine kinase essential for initiating DNA replication.[1] Orally active inhibitors have been developed starting from 5-fluoro-7-azaindole.[1] The substitution of a chloro group with a fluoro group in certain azaindole-based Cdc7 inhibitors generally maintains high potency.[7]
- Extracellular signal-regulated kinase 5 (Erk5): The Erk5 signaling pathway is crucial for cancer cell proliferation.[10] A series of novel 7-azaindole derivatives were designed, and several compounds containing the 5-fluoro-7-azaindole core exhibited good anti-proliferative activity against human lung cancer A549 cells, with IC₅₀ values comparable to the control inhibitor XMD8-92.[10]
- Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is frequently deregulated in cancer.[11] By replacing a quinoline fragment with a 7-azaindole scaffold, researchers developed a novel series of potent PI3K inhibitors. The 7-azaindole core was shown to form two critical hydrogen bonds with the kinase hinge residue Val882.[11]

- Other Kinases: The 5-fluoro-7-azaindole core is also present in inhibitors of other kinases, including LRRK2, MPS1, and JAK1, highlighting its broad applicability in targeting the human kinome.[12]

Below is a simplified diagram illustrating the central role of kinase signaling in cancer and the point of intervention for 7-azaindole-based inhibitors.

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Caption: Simplified oncogenic signaling pathways (e.g., PI3K/AKT, MAPK/ERK) targeted by 5-fluoro-7-azaindole kinase inhibitors.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes are critical for DNA damage repair, and their inhibition is a validated strategy for treating cancers with specific mutations, such as BRCA1/2.^[9] Novel 7-azaindole analogues have been synthesized and evaluated as potential PARP inhibitors. One study found that compound 4g, a 7-azaindole derivative, was the most active against the MCF-7 breast cancer cell line with a GI50 of 15.56 μM.^[9] Molecular docking studies suggest these compounds can bind effectively to the PARP-1 protein.^[9]

Antiproliferative Activity Data

The following table summarizes the antiproliferative activity of selected 7-azaindole derivatives.

Compound Class/Example	Target/Cell Line	Activity (GI50 / IC50)	Reference
1,2,3-Triazole derivative 5d	A549 (Lung Cancer)	0.12 μM	[13]
1,2,3-Triazole derivative 5k	A549 (Lung Cancer)	0.16 μM	[13]
7-Azaindole analogue 4g	MCF-7 (Breast Cancer)	15.56 μM	[9]
Erk5 Inhibitor 5j	A549 (Lung Cancer)	4.56 μg/mL	[10]
Erk5 Inhibitor 4a	A549 (Lung Cancer)	6.23 μg/mL	[10]

Anti-inflammatory and Neuroprotective Roles

Beyond oncology, these derivatives show promise in treating inflammatory conditions and neurodegenerative diseases.

- **Anti-inflammatory Activity:** Certain 7-azaindole derivatives exhibit anti-inflammatory properties by inhibiting the Orai calcium channel, which is involved in allergic inflammation.

[8] Other related fluorinated compounds, such as 5-fluoro-2-oxindole, have been shown to produce antinociceptive, antioxidant, and anti-inflammatory effects in models of inflammatory pain.[14][15] This compound was found to inhibit the upregulation of inflammatory markers like NOS2 and CD11b/c in spinal cords and paws.[14]

- **Neuroprotection:** The 7-azaindole molecule URMC-099 has demonstrated neuroprotective and anti-neuroinflammatory properties in models of HIV-1 associated neurocognitive disorders (HAND) through the inhibition of mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2).[8]

Antimicrobial and Antiviral Activity

The versatility of the 5-fluoro-7-azaindole scaffold extends to infectious diseases.

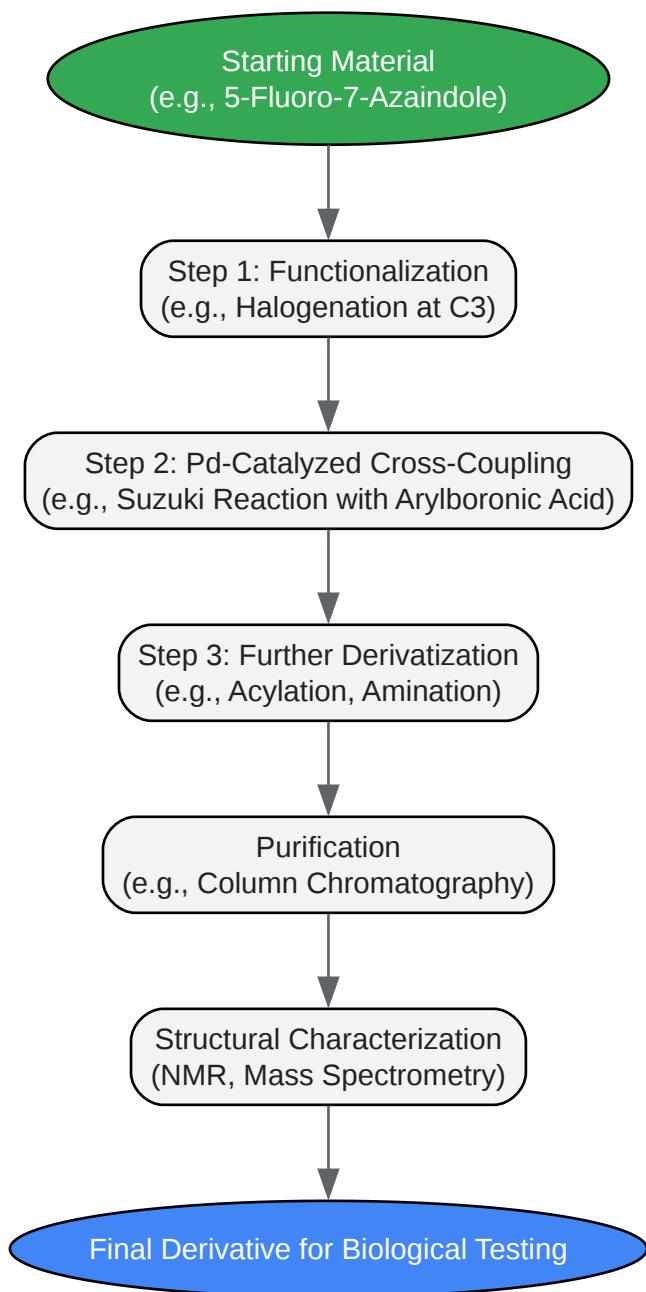
- **Antiviral Activity (SARS-CoV-2):** In the search for COVID-19 therapeutics, a series of 7-azaindole derivatives were designed to inhibit the interaction between the SARS-CoV-2 spike protein (S1-RBD) and the human ACE2 receptor.[16] Several of these newly designed compounds showed superior antiviral activity compared to the initial hit compound, with low cytotoxicity.[16]
- **Antibacterial Activity:** Indole and azaindole derivatives have a history of use as antibacterial agents.[17] Various synthesized azaindole analogues have shown significant activity against both gram-positive and gram-negative bacteria.[17][18] The introduction of a fluoro group is a known strategy in the development of potent antibacterial agents like fluoroquinolones.[12][19]

Experimental Protocols and Methodologies

To facilitate further research, this section provides representative protocols for the synthesis and biological evaluation of 5-fluoro-7-azaindole derivatives, based on methodologies described in the literature.

General Synthetic Workflow

The synthesis of complex 5-fluoro-7-azaindole derivatives often involves a multi-step process starting from the core scaffold. Key reactions include palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) and acylations.[1] The following diagram outlines a typical workflow.



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Caption: A generalized workflow for the synthesis and preparation of 5-fluoro-7-azaindole derivatives for biological screening.

Protocol: Synthesis of a 3-Acyl-5-fluoro-7-azaindole Derivative

This protocol is a representative example based on Friedel-Crafts acylation reactions used to modify the azaindole core.[\[1\]](#)[\[16\]](#)

- Reaction Setup: To a solution of 5-fluoro-7-azaindole (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane, DCM) under a nitrogen atmosphere, add aluminum chloride (AlCl_3 , 1.2 eq) portion-wise at 0 °C.
- Reagent Addition: Stir the resulting suspension for 15 minutes. Then, add the desired acyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
- Extraction: Extract the aqueous layer with DCM (3 x 50 mL).
- Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield the final 3-acyl-5-fluoro-7-azaindole derivative.
- Characterization: Confirm the structure of the final compound using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.[\[9\]](#)

Protocol: In Vitro Antiproliferative MTT Assay

This protocol describes a common method for assessing the anticancer activity of synthesized compounds on cancer cell lines.[\[10\]](#)

- Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO_2 atmosphere.

- Compound Treatment: Prepare serial dilutions of the test compounds (5-fluoro-7-azaindole derivatives) in culture medium. After 24 hours, replace the old medium with 100 μ L of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
- Incubation: Incubate the plate for an additional 48-72 hours at 37°C in a 5% CO₂ atmosphere.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI50/IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Perspectives

Derivatives of 5-fluoro-7-azaindole represent a highly versatile and potent class of biologically active molecules. Their success, particularly as kinase inhibitors in oncology, has established the scaffold as a valuable component in the medicinal chemist's toolkit.^{[1][2]} The unique hydrogen bonding capabilities of the 7-azaindole core, enhanced by the favorable properties imparted by the 5-fluoro substituent, provide a robust platform for designing selective and effective inhibitors.^{[5][6]} Future research will likely focus on exploring new therapeutic areas, such as neurodegenerative and infectious diseases, and on fine-tuning the scaffold to overcome challenges like drug resistance and to improve selectivity profiles. The continued development of novel synthetic methodologies will further expand the chemical space accessible for this promising class of compounds.

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